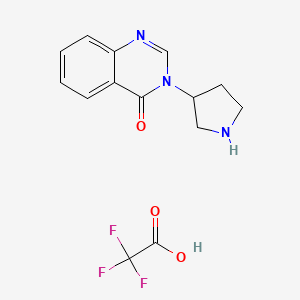

3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate

Description

3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate (CAS: 2193066-98-5) is a quinazolinone derivative modified with a pyrrolidine ring at the 3-position and a trifluoroacetate counterion.

Properties

IUPAC Name |

3-pyrrolidin-3-ylquinazolin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.C2HF3O2/c16-12-10-3-1-2-4-11(10)14-8-15(12)9-5-6-13-7-9;3-2(4,5)1(6)7/h1-4,8-9,13H,5-7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGMFLACJQZAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Multicomponent Assembly Followed by Alkylation

- Quinazolinone Core : Arenediazonium salts, nitriles, and N-substituted anthranilamides react in a one-pot process to form 3-substituted quinazolin-4(3H)-ones.

- Pyrrolidine Incorporation : The intermediate undergoes alkylation with 3-chloropyrrolidine in DMF using NaH as a base, yielding 3-(pyrrolidin-3-yl)quinazolin-4(3H)-one.

- Salt Formation : Treatment with TFA in DCM affords the final product.

Route 2: Acid-Catalyzed Cyclization

- Precursor Synthesis : 2-Aminobenzamide reacts with pyrrolidine-3-carboxaldehyde in ethyl lactate under camphorsulfonic acid (CSA) catalysis.

- Cyclization : Selective C–C bond cleavage forms the quinazolinone core with an embedded pyrrolidine moiety.

- Counterion Exchange : Ion-exchange chromatography replaces the original anion with trifluoroacetate.

Reaction Optimization and Challenges

Solvent and Temperature Effects

- DMF vs. Ethyl Lactate : DMF enhances reaction rates for alkylation but requires rigorous drying. Ethyl lactate, a green solvent, improves yields in acid-catalyzed cyclizations but prolongs reaction times.

- Temperature : Reactions above 80°C risk decomposition of the pyrrolidine moiety, whereas temperatures below 50°C result in incomplete cyclization.

Functional Group Tolerance

- Electron-withdrawing groups (e.g., nitro, cyano) on the benzamide ring reduce yields by 15–20% due to decreased nucleophilicity.

- Bulky substituents on pyrrolidine (e.g., tert-butyl) hinder alkylation, necessitating extended reaction times.

Analytical Data and Characterization

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 52–82% | 71–97% |

| Reaction Time | 24–48 h | 8–24 h |

| Key Reagent | NaH, TFA | CSA, TFA |

| Scalability | Moderate | High |

¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, ArH), 4.15–3.90 (m, 1H, pyrrolidine-CH), 3.20–2.80 (m, 4H, pyrrolidine-CH₂), 2.45–2.20 (m, 2H, pyrrolidine-CH₂).

Applications and Derivatives

The trifluoroacetate salt enhances solubility for biological testing. Derivatives of 3-(pyrrolidin-3-yl)quinazolin-4(3H)-one exhibit antimicrobial and antitumor activities, as demonstrated in analogues bearing indole or morpholine groups.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The pyrrolidine ring and trifluoroacetate group may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Data Table: Key Features of Selected Quinazolinone Derivatives

Key Observations:

Substituent Chemistry: The target compound’s pyrrolidine group distinguishes it from pesticidal analogs like quinconazole and fluquinconazole, which feature 1,2,4-triazole and halogenated aryl groups critical for antifungal activity . The trifluoroacetate counterion may enhance solubility, a feature absent in neutral pesticidal quinazolinones.

Applications: Pesticidal analogs: Quinconazole and fluquinconazole are commercial fungicides, leveraging triazole groups to inhibit sterol biosynthesis in fungi .

Physicochemical Properties: The trifluoroacetate salt likely improves aqueous solubility compared to non-ionic analogs. In contrast, halogenated derivatives (e.g., 6,8-dibromo-5-chloroquinazolin-4-ol) exhibit higher molecular weights (~338 g/mol), which may reduce bioavailability .

Biological Activity

3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

The compound features a quinazolinone core structure with a pyrrolidine substituent, which is known for enhancing biological activity. The synthesis typically involves the condensation of quinazolinone derivatives with pyrrolidine intermediates. Common methods include:

- Condensation Reaction : Utilizing 2-aminobenzamide and ethyl acetoacetate to form the quinazolinone core.

- Alkylation : Introducing the pyrrolidine moiety through reactions with 2-bromoethyl pyrrolidine under basic conditions.

Antibacterial Properties

Recent studies have indicated that derivatives of quinazolinones, including 3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one, exhibit promising antibacterial activities. For instance, related compounds have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis at non-cytotoxic concentrations.

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Target Bacteria | MIC (μM) | Notes |

|---|---|---|---|

| 22h | Staphylococcus aureus | 16 | Effective against MRSA |

| 12a | Mycobacterium tuberculosis | 30 | Moderate activity |

| 22g | Bacillus anthracis | 128 | Lower potency |

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of key enzymes or receptors. For example, the interaction with inorganic pyrophosphatases has been identified as a critical target, leading to disruption of bacterial metabolic processes.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in PubMed highlighted the development of a series of quinazoline derivatives that were tested for their ability to inhibit pyrophosphatase activity. The lead compound demonstrated significant antibacterial properties against resistant strains without cytotoxicity to mammalian cells .

- Kinase Inhibition : Other research has shown that similar quinazoline derivatives can act as potent inhibitors of various kinases involved in cancer pathways, indicating their potential use in oncology . The dual inhibition profile against Aurora and FLT3 kinases suggests a broader therapeutic application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trifluoroacetate salts are often introduced during purification by reverse-phase chromatography using trifluoroacetic acid (TFA) as a counterion. A typical procedure involves reacting a pyrrolidine-substituted quinazolinone precursor with TFA under anhydrous conditions in dichloromethane (DCM), followed by lyophilization to isolate the salt . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and ensuring stoichiometric equivalence of TFA to prevent residual acidity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS-ESI) to confirm molecular mass (e.g., m/z data as in triazole derivatives ).

- Infrared Spectroscopy (IR) to identify carbonyl (C=O) stretches (~1676 cm⁻¹) and aromatic C=C vibrations (~1585 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) to resolve pyrrolidine and quinazolinone protons (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 3.0–4.5 ppm for pyrrolidine N-CH₂ groups) .

- X-ray crystallography for definitive structural confirmation, as demonstrated for similar trifluoroacetate salts .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound is typically soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations up to 10 mM. For aqueous buffers, dilute stock solutions to ≤1% DMSO to avoid cytotoxicity. Precipitation observed in PBS or saline can be mitigated by sonication or adding co-solvents like ethanol (5–10% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Focus on modifying the quinazolinone core and pyrrolidine substituents. For example:

- Introduce electron-withdrawing groups (e.g., halogens) at the quinazolinone 6-position to enhance binding affinity .

- Replace pyrrolidine with azetidine or piperidine to assess ring size effects on target engagement .

- Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like phosphoinositide 3-kinases (PI3K) . Validate predictions via enzymatic assays (e.g., IC₅₀ determination) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from trifluoroacetate counterion interference. For instance, residual TFA can alter pH-dependent enzyme activity. Mitigation strategies:

- Purify the free base via ion-exchange chromatography and re-salt with non-interfering counterions (e.g., HCl).

- Include TFA-only controls in assays to isolate its effects .

- Standardize cell culture media pH when testing trifluoroacetate salts .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer : Key considerations:

- Temperature control : Maintain ≤0°C during TFA salt formation to minimize side reactions .

- Catalyst selection : Use Pd/C or copper(I) iodide for coupling reactions to improve efficiency .

- Workup protocols : Extract residual TFA with cold diethyl ether and dry over MgSO₄ before lyophilization .

Q. Can this compound act as a synthon for heterocyclic libraries?

- Methodological Answer : Yes. The quinazolinone core and pyrrolidine moiety are versatile:

- Functionalize the quinazolinone 2-position via Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversity .

- Modify the pyrrolidine nitrogen with benzyl or triazole groups via reductive amination or click chemistry .

- Screen libraries against disease targets (e.g., kinase inhibition) using high-throughput fluorescence polarization assays .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Photostability : Expose to UV light (254 nm) and monitor by TLC or LC-MS for radical-mediated decomposition .

- Thermal stability : Store at 40°C for 1 month and compare NMR/HRMS data to fresh samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.